molecular formula C16H18N2O5S B4288071 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B4288071
M. Wt: 350.4 g/mol
InChI Key: SIRMUEVPMYZWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (TMB-4) is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiadiazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it has been suggested that 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to reduce oxidative stress, which is a major contributor to the development of neurodegenerative diseases. Additionally, 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good purity and high yields. 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. Additionally, 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is to investigate the therapeutic potential of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to understand the mechanism of action of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide and its potential side effects. Finally, the development of more efficient synthesis methods for 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide may help to facilitate its use in future research studies.
Conclusion:
In conclusion, 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a synthetic compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been shown to improve cognitive function and memory in animal models. 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has some advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential therapeutic applications of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Scientific Research Applications

3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may provide a therapeutic benefit in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16-17-11-6-4-5-7-14(11)24(19,20)18-16/h4-9,16-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRMUEVPMYZWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 3
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 4
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 5
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 6
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

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